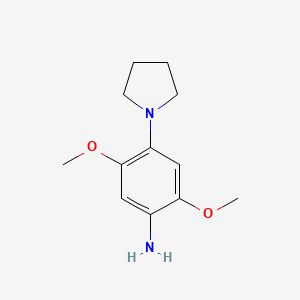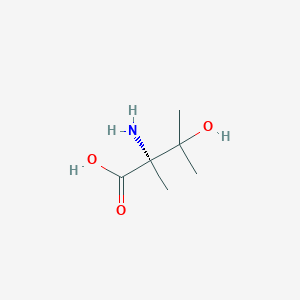
Trimethylserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule
準備方法
Synthetic Routes and Reaction Conditions
Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Trimethylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Trimethylserine oxide
Reduction: Trimethylserinol
Substitution: Various substituted this compound derivatives depending on the substituent used.
科学的研究の応用
Trimethylserin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.
類似化合物との比較
Similar Compounds
Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.
Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.
Uniqueness
This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
InChIキー |
XRTPVBDGIHBVJI-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@](C(=O)O)(C(C)(C)O)N |
正規SMILES |
CC(C)(C(C)(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)


methanone](/img/structure/B13804956.png)
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
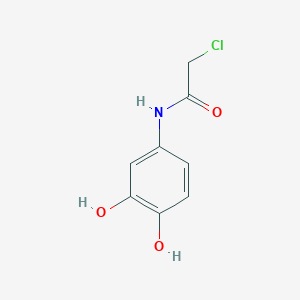
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
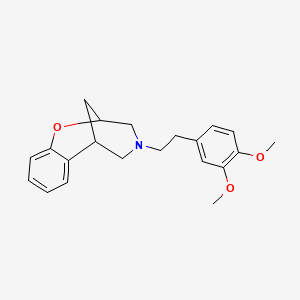
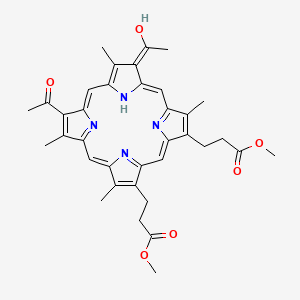

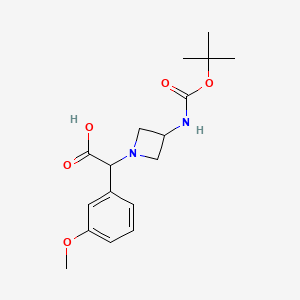
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
